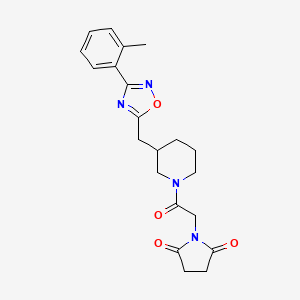

1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Synthesis of Amino Acids : Compounds similar to the specified chemical have been used in the efficient synthesis of Nα-urethane-protected β- and γ-amino acids, showcasing an essentially “one-pot” procedure with excellent yields and purities (Cal et al., 2012). This methodology emphasizes the role of such compounds in synthesizing crucial biochemicals.

Antimicrobial Activity : Derivatives containing piperidine or pyrrolidine rings, akin to the specified compound, have demonstrated strong antimicrobial activity. A study focused on 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives underscores the potential of these compounds in developing new antimicrobial agents (Krolenko et al., 2016).

Chemical Synthesis and Characterization

- Bioactive Compound Synthesis : The synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties has been explored. These compounds, tested for antitumor activity, show the significant potential of similar structures in cancer research (Maftei et al., 2013).

Heterocyclic Chemistry Applications

- Preparation of Heterocyclic Compounds : α-Oxoketene O, N-acetals, related to the query compound, have been used as starting materials for preparing various heterocyclic compounds, demonstrating their versatility in synthetic organic chemistry (Ohta et al., 2002).

Drug Discovery and Pharmacological Research

- Inhibitors of Glycolic Acid Oxidase : Compounds similar in structure have been studied as inhibitors of glycolic acid oxidase, indicating their potential in therapeutic applications, particularly in conditions associated with oxalate overproduction (Rooney et al., 1983).

Mecanismo De Acción

Target of Action

The primary target of this compound is the thyroid receptor . Thyroid receptors play a crucial role in maintaining metabolic homeostasis and are critical to normal development .

Mode of Action

The compound interacts with the thyroid receptor, potentially influencing the metabolism of cholesterol to bile acids and enhancing the lipolytic responses of fat cells to other hormones . It may also affect cardiac function both directly and indirectly, for example, by increasing the metabolic rate .

Biochemical Pathways

Given its interaction with the thyroid receptor, it is likely to influence pathways related to metabolism, lipid processing, and cardiac function .

Result of Action

The molecular and cellular effects of this compound’s action are likely to include increased metabolism of cholesterol to bile acids, enhanced lipolytic responses of fat cells, and potential effects on cardiac function . These effects could have implications for the treatment of conditions such as obesity, hyperlipidemia, thyroid disease, and related disorders .

This compound represents an exciting area of research with potential implications for the treatment of a range of health conditions .

Propiedades

IUPAC Name |

1-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c1-14-5-2-3-7-16(14)21-22-17(29-23-21)11-15-6-4-10-24(12-15)20(28)13-25-18(26)8-9-19(25)27/h2-3,5,7,15H,4,6,8-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGMWVWBOCFXSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4C(=O)CCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2411010.png)

![N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2411011.png)

![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)

![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)

![Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate](/img/structure/B2411015.png)

![N-1,3-benzodioxol-5-yl-2-[(2,5-diphenyl-1H-imidazol-4-yl)thio]acetamide](/img/structure/B2411026.png)